molecular formula C6H8Cl2N2S B2700359 3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride CAS No. 72224-61-4

3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride

Cat. No.: B2700359
CAS No.: 72224-61-4
M. Wt: 211.1
InChI Key: BDEIPTKOCRKKBL-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride is a versatile chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. This compound features the imidazo[2,1-b][1,3]thiazole scaffold, a privileged heterocyclic structure known for its diverse biological properties and extensive presence in therapeutic agents . The presence of a reactive chloromethyl group makes this reagent a valuable precursor for further chemical modifications, particularly in the synthesis of novel molecular entities for biological evaluation. The imidazo[2,1-b]thiazole core is a recognized pharmacophore in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities . Research into related structures has revealed potential applications in developing agents for reducing blood sugar levels . The reactivity of the chloromethyl substituent allows researchers to readily incorporate this heterocyclic system into larger, more complex molecules through nucleophilic substitution and other coupling reactions, facilitating the exploration of structure-activity relationships (SAR) . This compound is supplied for research purposes as a tool to develop new bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S.ClH/c7-3-5-4-10-6-8-1-2-9(5)6;/h4H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEIPTKOCRKKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72224-61-4
Record name 3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminothiazole with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride is unique due to its specific combination of imidazole and thiazole rings, along with the chloromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Biological Activity

3-(Chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which combines imidazole and thiazole rings with a chloromethyl group, suggests potential applications in antimicrobial and antitumor therapies. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : 3-(chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole; hydrochloride
  • Molecular Formula : C₆H₇ClN₂S
  • CAS Number : 72224-61-4

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism. For instance, studies on related compounds have shown inhibition of pyruvate dehydrogenase kinases (PDKs), which are crucial for cancer cell metabolism .
  • Cellular Interference : It is hypothesized that this compound interferes with cellular processes such as apoptosis and cell cycle regulation .

Antitumor Activity

Several studies have explored the anticancer potential of related compounds. For example:

  • Cytotoxicity Studies : In vitro evaluations have shown that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The IC50 values for these compounds indicate their potential effectiveness in inhibiting cancer cell growth.
CompoundCell LineIC50 (µM)
Compound AMCF-70.28
Compound BHepG29.6

Case Studies

A notable case study highlighted the use of similar thiazole derivatives in targeting cancer cells. The study found that specific modifications to the thiazole structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Comparison with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
Imidazo[2,1-b][1,3]thiazole DerivativesSimilar core structureVaried substituents affect activity
Thiazole DerivativesContains thiazole ringBroad pharmaceutical applications
5-(Chloromethyl)-2-methylimidazoleImidazole ring with chloromethyl groupDifferent biological profiles

The distinct combination of imidazole and thiazole rings in this compound provides it with unique chemical properties that enhance its potential for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclization reactions using α-chloroacetyl chloride as a key intermediate. For example, imidazo-thiazole derivatives are synthesized via condensation of aldehyde precursors (e.g., furochromenyl aldehydes) with thioxo-imidazolinones, followed by cyclization with acetic anhydride under reflux . Optimization includes controlling temperature (70–80°C), using PEG-400 as a solvent for homogeneous mixing, and employing catalysts like Bleaching Earth Clay (pH 12.5) to enhance yield . Reaction progress is monitored via TLC, and purification involves recrystallization from water/ethanol mixtures .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • ¹H NMR : Key signals include the absence of NH protons (indicative of cyclization) and shifts for chloromethyl (–CH2Cl, δ ~4.3 ppm) and imidazo-thiazole protons (δ ~6.5–7.5 ppm) .
  • IR : Absence of aldehyde C=O stretches (~1700 cm⁻¹) post-cyclization and presence of thiazole C–S bonds (~650 cm⁻¹) .
  • Resolution of discrepancies : Conflicting data (e.g., unexpected NH signals) may arise from incomplete cyclization or byproducts. Repeating the reaction with extended reflux times or alternative catalysts (e.g., POCl₃) can resolve this .

Q. How can researchers ensure purity of the compound during synthesis?

  • Methodological Answer : Purification typically involves ice-water quenching to precipitate crude product, followed by recrystallization using solvents like hot ethanol or chloroform-ethanol (1:1). Purity is validated via melting point consistency and HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What computational methods are employed to predict reaction pathways for synthesizing novel imidazo-thiazole derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to predict feasible pathways. For example, cyclization energy barriers can be calculated to optimize acetic anhydride-mediated steps . Machine learning tools analyze experimental datasets (e.g., from ) to recommend optimal catalysts or solvents, reducing trial-and-error approaches .

Q. How do structural modifications (e.g., substituting the chloromethyl group) affect bioactivity, and how are these effects systematically studied?

  • Methodological Answer :

  • Synthetic modifications : Replace –CH2Cl with –CH2Br or –CH2NH2 via nucleophilic substitution. For example, treatment with NaBr in DMF yields bromomethyl analogs .
  • Bioactivity assays : Antitumor activity is evaluated using MTT assays on cancer cell lines (e.g., HepG2). IC50 values are compared to correlate structure-activity relationships (SAR) . Contradictions in activity data (e.g., lower potency despite similar logP values) may indicate off-target effects, requiring proteomics or transcriptomics validation .

Q. What strategies address contradictions in spectral or reactivity data across similar imidazo-thiazole derivatives?

  • Methodological Answer :

  • Case study : If a derivative lacks expected NH IR/NMR signals, X-ray crystallography can confirm cyclization success .
  • Reactivity conflicts : Divergent reactivity in chloromethyl vs. trichloromethyl analogs may stem from steric hindrance. Computational steric maps (e.g., using Molclus) guide redesign .

Q. How are reaction mechanisms elucidated for key steps like cyclization or chloromethylation?

  • Methodological Answer :

  • Cyclization : Isotopic labeling (e.g., ¹³C at the aldehyde carbon) tracks carbon migration during acetic anhydride-mediated cyclization. LC-MS monitors intermediate formation .
  • Chloromethylation : Kinetic studies under varying POCl₃ concentrations identify rate-determining steps (e.g., chloride ion attack on carbocation intermediates) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability protocol : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Sample aliquots are analyzed via HPLC at intervals (0, 24, 48 hrs) to track degradation .
  • Data interpretation : Arrhenius plots estimate activation energy for hydrolysis. Chloromethyl groups degrade faster under alkaline conditions due to nucleophilic attack .

Q. What advanced analytical techniques resolve ambiguous stereochemistry in imidazo-thiazole derivatives?

  • Methodological Answer :

  • Chiral HPLC with cellulose-based columns separates enantiomers.
  • VCD (Vibrational Circular Dichroism) : Compares experimental and computed spectra to assign absolute configuration .

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